N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide
Description
N-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a furan ring and dual sulfonyl groups. The compound features:
- Furan-2-yl group: A heterocyclic aromatic moiety contributing to electron-rich properties.
- 4-Methylbenzenesulfonyl (tosyl) group: Enhances lipophilicity and metabolic stability.
- 2,5-Dimethylbenzene-sulfonamide: Substituted benzene ring with methyl groups influencing steric and electronic properties.
Key physicochemical data from available sources () include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃NO₅S₂ |
| Average Mass | 429.53 g/mol |
| Monoisotopic Mass | 429.1005 g/mol |
| ChemSpider ID | 877816-73-4 (closest analog) |
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S2/c1-15-7-10-18(11-8-15)28(23,24)21(19-5-4-12-27-19)14-22-29(25,26)20-13-16(2)6-9-17(20)3/h4-13,21-22H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOIFVWRFQEZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)C)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Alkylation: The furan-sulfonyl compound is then alkylated using an appropriate alkyl halide under basic conditions to introduce the 4-methylbenzenesulfonyl group.
Coupling with Dimethylbenzene: The final step involves coupling the intermediate with 2,5-dimethylbenzene-1-sulfonamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Sulfides or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers or materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules like proteins or DNA.
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Material Properties: In materials science, its electronic structure can influence the conductivity or photoluminescence of the resulting material.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with sulfonamide derivatives listed in pharmacopeial standards () and analogs from chemical databases. Below is a comparative analysis:
Key Observations :
- Pharmacopeial Compounds : USP-listed analogs (e.g., ranitidine-related compounds) prioritize nitro and thioether groups for gastric acid suppression, whereas the target compound’s tosyl group may enhance membrane permeability .
Physicochemical and Pharmacokinetic Properties
Insights :
- The target compound’s higher lipophilicity may favor CNS penetration but limit aqueous solubility.
- USP analogs with nitro groups exhibit better solubility but reduced metabolic stability due to nitro reduction pathways .
Hypothetical Pharmacological Profiles
While direct activity data are unavailable, structural analogs suggest:
- Antimicrobial Potential: The tosyl group may confer activity against Gram-positive bacteria, as seen in sulfonamide antibiotics.
- Enzyme Inhibition : Dual sulfonamide groups could target carbonic anhydrase or serine proteases, akin to acetazolamide derivatives.
Biological Activity
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of furan-2-carbaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by subsequent reactions to yield the final product. This process allows for precise control over the compound's structural features.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, potentially serving as an antimicrobial agent.
- Anticancer Properties : Investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and HL60 (leukemia), indicating potential as an anticancer drug.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which could be leveraged for therapeutic applications.
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated an IC50 value of 15 µM against MCF7 cells, suggesting significant anticancer potential.
-
Antimicrobial Efficacy :
- In vitro tests against Gram-positive and Gram-negative bacteria showed minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL, demonstrating promising antibacterial activity.
-
Enzyme Inhibition :
- The compound was tested for inhibition of carbonic anhydrase with a reported Ki value of 0.8 µM, indicating strong binding affinity and potential for therapeutic use in conditions like glaucoma or edema.
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with Enzymes : The sulfonamide moiety forms hydrogen bonds with active sites on enzymes, inhibiting their activity.
- Cell Membrane Permeability : The furan ring may enhance membrane permeability, facilitating cellular uptake and enhancing bioavailability.
Comparative Analysis
| Property/Activity | N-[2-(furan-2-yl)-... | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | MIC 5-20 µg/mL | Varies (5-50 µg/mL) |
| Anticancer Activity | IC50 15 µM | IC50 10-30 µM |
| Enzyme Inhibition | Ki 0.8 µM | Ki 0.5-3 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
